molecular formula C14H12FN3O3 B149649 Desmethylflumazenil CAS No. 79089-72-8

Desmethylflumazenil

Cat. No. B149649
CAS RN: 79089-72-8
M. Wt: 289.26 g/mol
InChI Key: VZVRAZNHBCFAMI-UHFFFAOYSA-N
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Description

Desmethylflumazenil is a derivative of Flumazenil . Flumazenil is a benzodiazepine antagonist used for the complete or partial reversal of the sedative effects caused by benzodiazepines in various clinical settings . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex .

Scientific Research Applications

Radiosynthesis for PET Imaging

Desmethylflumazenil has been investigated for its potential in positron emission tomography (PET) imaging. The study by Wadsak et al. (2003) focused on the radiosynthesis of 3-(2'-[18F]fluoro)-flumazenil ([18F]FFMZ), a fluorine-18 labelled derivative of flumazenil. This development allows for high radiochemical purity and sufficient production for serving multiple patients, making it a promising tracer for PET imaging (Wadsak et al., 2003).

Imaging Characteristics in Rat Models

Desmethylflumazenil has been evaluated in rat models for its imaging characteristics. Dedeurwaerdere et al. (2009) investigated two fluorinated PET radiotracers: [18F]fluoroflumazenil ([18F]FFMZ) and [18F]flumazenil ([18F]FMZ). They found that [18F]FMZ provided superior imaging characteristics for in-vivo PET imaging of the GABAA/cBZR due to slower metabolism and better signal-to-noise ratio compared to [18F]FFMZ (Dedeurwaerdere et al., 2009).

Biodistribution, Binding Specificity, and Metabolism

Lévêque et al. (2001) conducted pre-clinical studies to characterize the biodistribution, binding specificity, and metabolism of [18F]Fluoroethylflumazenil ([18F]FEF), a potential candidate for in vivo imaging of benzodiazepine receptors. The results indicated specific binding to the benzodiazepine receptor in the brain, with the rapid metabolism of [18F]FEF into hydrophilic metabolites (Lévêque et al., 2001).

Fluorescent Receptor Assay for Benzodiazepines

A fluorescent receptor assay for benzodiazepines using coumarin-labeled desethylflumazenil as a ligand was developed by Janssen et al. (2001). This nonisotopic receptor assay provides a novel approach for the detection of benzodiazepines with high sensitivity and specificity (Janssen et al., 2001).

Biological Evaluation as a GABA Receptor Ligand

Mitterhauser et al. (2004) conducted a biological evaluation of 2'-[18F]fluoroflumazenil ([18F]FFMZ) as a potential GABA receptor ligand for PET. They found that [18F]FFMZ displayed high uptake in the brain, particularly in regions associated with GABA(A) receptors, confirming its potential for PET imaging of the GABA-ergic system (Mitterhauser et al., 2004).

properties

IUPAC Name

ethyl 8-fluoro-6-oxo-4,5-dihydroimidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-2-21-14(20)12-11-6-16-13(19)9-5-8(15)3-4-10(9)18(11)7-17-12/h3-5,7H,2,6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVRAZNHBCFAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNC(=O)C3=C(N2C=N1)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylflumazenil

CAS RN

79089-72-8
Record name N-Desmethylflumazenil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079089728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYLFLUMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK137WDT8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

13.0 g (29.6 mmol) of ethyl 5-(2,4-dimethoxybenzyl)-8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate are heated to boiling under reflux for 4 hours in 45 ml of trifluoroacetic acid. After evaporation of the dark red suspension in vacuo, the residue is treated with water and made alkaline with ca 100 ml of 15 percent potassium carbonate solution. The separated material is filtered off under suction and washed with water. After recrystallisation from ca 500 ml of ethanol, there is obtained ethyl 8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 298° C.
Name
ethyl 5-(2,4-dimethoxybenzyl)-8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)c1ncn2c1CN(Cc1ccc(OC)cc1OC)C(=O)c1cc(F)ccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylflumazenil
Reactant of Route 2
Desmethylflumazenil
Reactant of Route 3
Desmethylflumazenil
Reactant of Route 4
Reactant of Route 4
Desmethylflumazenil
Reactant of Route 5
Desmethylflumazenil
Reactant of Route 6
Desmethylflumazenil

Citations

For This Compound
35
Citations
T Gendron, G Destro, NJW Straathof, JBI Sap… - EJNMMI radiopharmacy …, 2022 - Springer
… While OHMZ was formed during the synthesis up to 3.7 ± 0.8 µg/V, this value is lower than the limiting amount of desmethylflumazenil (5 µg/V) and flumazenil (50 µg/V) in the synthesis …
Number of citations: 6 link.springer.com
W Wadsak, M Mitterhauser, LK Mien… - Journal of Labelled …, 2003 - Wiley Online Library
Recently, two fluorine‐18 labelled derivatives of flumazenil were described: 5‐(2′‐[ 18 F]fluoroethyl)‐5‐desmethylflumazenil (ethyl 8‐fluoro‐5‐[ 18 F]fluoroethyl‐6‐oxo‐5,6‐dihydro‐4H…
U Klotz, J Kanto - Clinical pharmacokinetics, 1988 - Springer
Flumazenil (Ro 15-1788) is a specific benzodiazepine antagonist which can prevent or abolish selectively at the receptor level all centrally mediated effects of benzodiazepines. …
Number of citations: 172 link.springer.com
G Thibault, D Gianluca, SN JW, JB Sap… - EJNMMI …, 2022 - search.proquest.com
… While OHMZ was formed during the synthesis up to 3.7 ± 0.8 µg/V, this value is lower than the limiting amount of desmethylflumazenil (5 µg/V) and flumazenil (50 µg/V) in the synthesis …
Number of citations: 0 search.proquest.com
RDM Jones, K Chan, CJ Roulson, AG Brown… - British journal of …, 1993 - Elsevier
… The demethylated metabolite, desmethylflumazenil, was detected but was not measurable by our HPLC method because its analytical peak was too close to the solvent front of the …
Number of citations: 69 www.sciencedirect.com
SM Sanabria-Bohórquez, D Labar, P Levêque… - European journal of …, 2000 - Springer
… In these conditions, FMZ (Ro 15-1788) eluted around 11 min and N-desmethylflumazenil (Ro 15-5528) around 7 min. Since N-desmethylflumazenil is the most lipophilic metabolite [20], …
Number of citations: 19 link.springer.com
R Canales-Candela, PJ Riss… - Radiochemical …, 2012 - Wiley Online Library
… The routine also instructs the operator to dissolve 0.3 mg of desmethylflumazenil precursor in 100 μL of DMF adding 5 μL of 15 M KOH (aq) in a cone-shaped vial. Vortex the mix, and …
Number of citations: 5 onlinelibrary.wiley.com
RN Brogden, KL Goa - Drugs, 1988 - Springer
Synopsis Flumazenil, a 1,4-imidazobenzodiazepine, is a specific benzodiazepine antagonist which is indicated for use when the effect of a benzodiazepine must be quickly attenuated …
Number of citations: 191 link.springer.com
P Levêque, E de Hoffmann, D Labar… - Journal of Chromatography …, 2001 - Elsevier
… FEF was synthesised from fluorotosylethane and desmethylflumazenil in anhydrous acetonitrile, according … Flumazenil and desmethylflumazenil were a kind gift of Hoffmann-La Roche. …
Number of citations: 9 www.sciencedirect.com
K Chan, RDM Jones - Journal of Chromatography B: Biomedical Sciences …, 1993 - Elsevier
… Using the present chromatographic conditions, the desmethylflumazenil peak was masked by the solvent front of the chromatogram. None of the other drugs administered before, during …
Number of citations: 26 www.sciencedirect.com

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